molecular formula C13H18N2OS B7560165 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

Cat. No. B7560165
M. Wt: 250.36 g/mol
InChI Key: HUWVMQUKDPUBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzothiazolones, which have been shown to have a range of biological activities. DMXB-A has been found to have potent effects on the cholinergic system, which makes it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of the α7 nAChR has been shown to have a range of effects on neuronal function, including modulation of synaptic transmission, regulation of gene expression, and promotion of neuronal survival. 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has been found to enhance the activity of the α7 nAChR, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has been shown to have a range of biochemical and physiological effects. It has been found to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that it may have potential as a cognitive enhancer. 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one is that it has been extensively studied in animal models, which has allowed researchers to gain a better understanding of its potential therapeutic applications. Additionally, 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has been found to have a good safety profile in animal studies, suggesting that it may be safe for use in humans. However, one limitation of 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one is that it is not currently approved for human use, which could limit its potential clinical applications.

Future Directions

There are several potential future directions for research on 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one. One area of interest is the development of more potent and selective α7 nAChR agonists, which could have even greater therapeutic potential. Additionally, researchers could investigate the use of 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one in combination with other drugs for the treatment of neurological and inflammatory diseases. Finally, researchers could investigate the potential use of 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one in other areas of medicine, such as cancer treatment, where it may have anti-inflammatory and neuroprotective effects.

Synthesis Methods

2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one can be synthesized using a variety of methods. One common method involves the reaction of 4-methylpiperidine with 2-chloro-5,6-dihydro-4H-1,3-benzothiazol-7-one in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has been extensively studied for its potential therapeutic applications. It has been found to have potent effects on the cholinergic system, which makes it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-9-5-7-15(8-6-9)13-14-10-3-2-4-11(16)12(10)17-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWVMQUKDPUBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(S2)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

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